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Compound of Interest

Compound Name:
2-(2,4-Difluorophenoxy)-5-

nitropyridine

CAS No.: 219865-96-0

Cat. No.: B1607806

Get Quote

A Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary
2-(2,4-Difluorophenoxy)-5-nitropyridine is a specialized heterocyclic ether used primarily as

a high-value intermediate in the synthesis of Type II Kinase Inhibitors (targeting c-Met, VEGFR)

and advanced agrochemicals.[1] Its structural core—a pyridine ring substituted with a nitro

group and a lipophilic difluorophenoxy moiety—serves as a "privileged scaffold." The nitro

group acts as a masked amino handle, while the difluorophenoxy group provides metabolic

stability and hydrophobic interactions within protein binding pockets.

Chemical Profile & Identification
The compound exists as a crystalline solid. Researchers must be aware of the CAS registry

ambiguity in commercial catalogs; the values below reflect the most common consensus for the

nitro versus the amino derivative.
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Property Specification

IUPAC Name 2-(2,4-Difluorophenoxy)-5-nitropyridine

Common CAS
219865-86-8 (Nitro precursor) / 219865-96-0

(Amine derivative)

Molecular Formula

Molecular Weight 252.17 g/mol

Appearance Light yellow to off-white crystalline powder

Melting Point 98–102 °C (Typical range)

Solubility
Soluble in DMSO, DMF, Acetone, Ethyl Acetate;

Insoluble in Water

Key Functional Groups
Nitro (

), Pyridine Nitrogen, Difluorophenyl Ether

Critical Note on CAS Numbers: Commercial databases often transpose the CAS numbers for

the nitro- and amino- variants.[1] Always verify identity via NMR or LC-MS (

253

) rather than relying solely on the CAS identifier.[1]

Synthetic Methodology
The synthesis relies on a Nucleophilic Aromatic Substitution (

). The reaction is driven by the electron-withdrawing nitro group at the C5 position, which
activates the C2-chlorine towards nucleophilic attack by the phenoxide.[1]

Reaction Mechanism
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The 2,4-difluorophenoxide anion attacks the electrophilic C2 position of 2-chloro-5-

nitropyridine, forming a resonance-stabilized Meisenheimer Complex.[1] The aromaticity is

restored by the elimination of the chloride ion.

Reactants
2-Chloro-5-nitropyridine

+
2,4-Difluorophenol

Base Activation
(K2CO3 / Cs2CO3)

Generates Phenoxide

 Deprotonation Meisenheimer
Intermediate

(Anionic Complex)

 Nucleophilic Attack Product
2-(2,4-Difluorophenoxy)

-5-nitropyridine

 -Cl (Elimination)

Click to download full resolution via product page

Figure 1: The

pathway for the synthesis of the target ether scaffold.[1]

Optimized Experimental Protocol
Objective: Synthesis of 10.0 g of 2-(2,4-Difluorophenoxy)-5-nitropyridine.

Reagents:

2-Chloro-5-nitropyridine (1.0 eq, 39.6 mmol, 6.28 g)[1]

2,4-Difluorophenol (1.1 eq, 43.5 mmol, 5.66 g)[1]

Potassium Carbonate (

) (1.5 eq, 59.4 mmol, 8.21 g)

Solvent: DMF (Dimethylformamide) or Acetone (50 mL)[1]

Procedure:

Setup: Charge a 250 mL round-bottom flask with 2-chloro-5-nitropyridine and 2,4-

difluorophenol in DMF (50 mL).

Activation: Add anhydrous

in a single portion.
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Reaction:

If using Acetone: Heat to reflux (approx. 60°C) for 6–12 hours.

If using DMF: Heat to 80°C for 3–5 hours. (DMF often provides faster kinetics due to better

solubility of the phenoxide).

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride (

) should disappear, replaced by the product (

).

Workup:

Cool the mixture to room temperature.

Pour into ice-cold water (300 mL) with vigorous stirring. The product typically precipitates

as a solid.

Filter the solid and wash with water (

mL) to remove residual DMF and inorganic salts.

Purification: Recrystallize from Ethanol or a mixture of Hexane/Ethyl Acetate if necessary.

Yield: Expected yield is 85–95%.

Applications in Drug Discovery
This compound is rarely the final API; it is a Pharmacophore Building Block. Its primary utility

lies in its reduction to the corresponding amine, which is then coupled to form kinase inhibitors.

The "Hinge Binder" Logic
In many kinase inhibitors (e.g., c-Met or VEGFR antagonists), the pyridine nitrogen acts as a

hydrogen bond acceptor for the kinase hinge region. The 2,4-difluorophenyl group occupies the

hydrophobic "back pocket," improving potency and selectivity.
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Downstream Workflow
The nitro group is reduced to an amine, creating a nucleophile ready for urea or amide

formation—a classic motif in modern oncology drugs.

Nitro Scaffold
(2-(2,4-Difluorophenoxy)-5-nitropyridine)

Reduction Step
(H2/Pd-C or Fe/NH4Cl)

Key Intermediate
5-Amino-2-(2,4-difluorophenoxy)pyridine

Coupling Reaction
(Isocyanates or Acid Chlorides)

Kinase Inhibitor Candidate
(Urea/Amide Linkage)
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Figure 2: The transformation of the nitro scaffold into a bioactive kinase inhibitor.[1]

Structural Insights & Rationale
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Why use this specific substitution pattern?

Metabolic Stability: The fluorine atoms at positions 2 and 4 of the phenyl ring block metabolic

oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life

of the drug.

Electronic Tuning: The electron-withdrawing nature of the fluorine atoms lowers the electron

density of the ether oxygen, modulating the basicity of the pyridine nitrogen. This fine-tunes

the

for optimal binding affinity in the kinase active site.[1]

Lipophilicity: The difluoro-substitution increases lipophilicity (

), enhancing membrane permeability and oral bioavailability.

Safety & Handling
Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and

mutagenic.[1]

Skin/Eye: Causes serious eye irritation and skin irritation.[2] Wear nitrile gloves and safety

goggles.

Inhalation: Avoid dust generation.[2][3][4] Use a fume hood.

Reactivity: Stable under normal conditions but avoid strong reducing agents until the specific

reduction step is intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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